

In Vitro Activity of Darolutamide-d4 on Androgen Receptors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Darolutamide is a potent and structurally distinct, non-steroidal androgen receptor (AR) antagonist.[1][2] It is utilized in the treatment of prostate cancer.[1][2] This technical guide provides an in-depth overview of the in vitro activity of Darolutamide, with the understanding that the deuterated form, **Darolutamide-d4**, exhibits a comparable pharmacological profile in vitro. The primary difference with deuteration lies in its metabolic properties, which are beyond the scope of this in vitro focused document. This guide will detail its mechanism of action, binding affinity, antagonist activity on wild-type and mutated AR, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation.

Mechanism of Action

Darolutamide exerts its antagonistic effect on the androgen receptor through a multi-faceted mechanism:

 Competitive Inhibition of Ligand Binding: Darolutamide directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR.[1] This prevents the conformational changes required for receptor activation.



- Inhibition of Nuclear Translocation: Upon agonist binding, the AR typically translocates from the cytoplasm to the nucleus. Darolutamide effectively inhibits this testosterone-induced nuclear translocation of the AR.[3]
- Blockade of Transcriptional Activity: By preventing AR activation and nuclear translocation,
 Darolutamide ultimately blocks AR-mediated gene transcription, leading to the
 downregulation of androgen-dependent genes crucial for prostate cancer cell proliferation
 and survival.[1][4]

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data on the in vitro activity of Darolutamide.

Table 1: Androgen Receptor Binding Affinity

Compound	Assay Type	Ki (nmol/L)	Source
Darolutamide (diastereomers)	Competitive AR Binding	11	[5]
Keto-darolutamide (active metabolite)	Competitive AR Binding	8	[5]
Enzalutamide	Competitive AR Binding	86	[5]
Apalutamide	Competitive AR Binding	93	[5]

Table 2: In Vitro Antagonist Activity (IC50 values)



Assay Type	Cell Line	Agonist	IC50 (nM)	Source
AR Luciferase Reporter Gene Assay	-	0.45 nM Testosterone	26	[6]
Cell Viability Assay	VCaP	0.1 nM R1881	~31	[1]
Cell Viability Assay	LAPC-4	10 nM R1881	~99	[1]
Cell Viability Assay	LNCaP	1 nM R1881	~103	[1]

Experimental Protocols Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound to the androgen receptor.[7][8]

Objective: To determine the inhibition constant (Ki) of **Darolutamide-d4** for the androgen receptor.

Materials:

- Recombinant human androgen receptor (or rat prostate cytosol as a source of AR)[9]
- Radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881)
- Unlabeled androgen (for determining non-specific binding)
- Darolutamide-d4
- Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
- Scintillation cocktail
- Scintillation counter



Procedure:

- Prepare a series of dilutions of Darolutamide-d4.
- In a multi-well plate, incubate the androgen receptor with a fixed concentration of the radiolabeled androgen in the presence of varying concentrations of **Darolutamide-d4** or unlabeled androgen (for control).
- Incubate the mixture to allow binding to reach equilibrium.
- Separate the bound from the unbound radioligand. This can be achieved through methods like filtration through a glass fiber filter or using hydroxylapatite slurry.
- Wash the filters or pellets to remove non-specifically bound radioligand.
- Add scintillation cocktail to the samples.
- Quantify the amount of bound radioligand using a scintillation counter.
- Calculate the IC50 value (the concentration of **Darolutamide-d4** that inhibits 50% of the specific binding of the radioligand).
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

AR-Mediated Transcriptional Activity Assay (Reporter Gene Assay)

This protocol is based on commonly used reporter gene assays to measure the antagonist activity of compounds on AR-mediated transcription.[10][11]

Objective: To determine the IC50 value of **Darolutamide-d4** in inhibiting androgen-induced transcriptional activity.

Materials:

 A suitable mammalian cell line stably transfected with a human androgen receptor expression vector and a reporter vector containing an androgen-responsive element (ARE)



driving the expression of a reporter gene (e.g., luciferase or β-galactosidase). Examples include AR-EcoScreen™ cells.[11]

- Cell culture medium and supplements.
- Androgen agonist (e.g., R1881 or DHT).
- Darolutamide-d4.
- · Lysis buffer.
- Substrate for the reporter enzyme (e.g., luciferin for luciferase).
- · Luminometer or spectrophotometer.

Procedure:

- Seed the cells in a multi-well plate and allow them to attach.
- Treat the cells with a fixed concentration of the androgen agonist in the presence of varying concentrations of **Darolutamide-d4**.
- Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).
- Lyse the cells to release the reporter enzyme.
- Add the appropriate substrate to the cell lysate.
- Measure the reporter gene activity (e.g., luminescence or absorbance).
- Plot the reporter activity against the concentration of **Darolutamide-d4** to determine the IC50 value.

Androgen Receptor Nuclear Translocation Assay

This protocol outlines a method to visualize and quantify the inhibition of AR nuclear translocation.[12][13]



Objective: To assess the effect of **Darolutamide-d4** on the subcellular localization of the androgen receptor.

Materials:

- A cell line expressing a fluorescently tagged androgen receptor (e.g., GFP-AR).
- Cell culture medium and supplements.
- Androgen agonist (e.g., DHT).
- Darolutamide-d4.
- Nuclear stain (e.g., DAPI or Hoechst).
- High-content imaging system or fluorescence microscope.

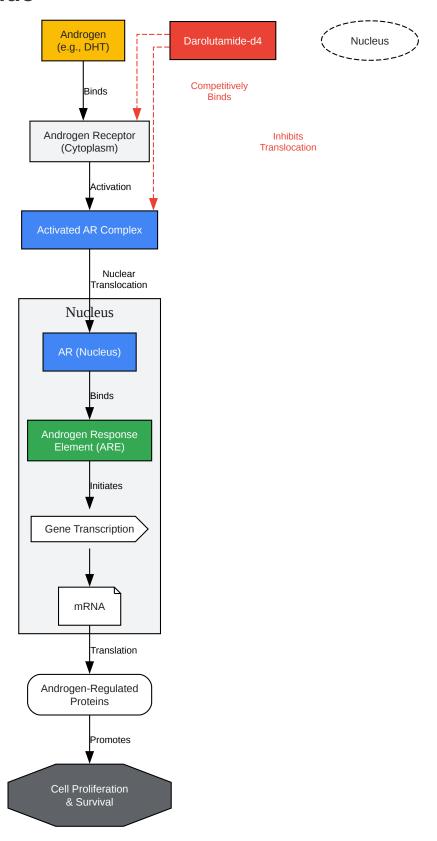
Procedure:

- Seed the cells on a suitable imaging plate or coverslip.
- Treat the cells with the androgen agonist in the presence or absence of Darolutamide-d4.
- Incubate the cells to allow for AR translocation.
- · Fix and permeabilize the cells.
- Stain the nuclei with a fluorescent dye.
- Acquire images using a high-content imaging system or fluorescence microscope.
- Quantify the nuclear and cytoplasmic fluorescence intensity of the tagged AR.
- Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation and its inhibition by **Darolutamide-d4**.

Signaling Pathways and Experimental Workflows



Androgen Receptor Signaling Pathway and Inhibition by Darolutamide

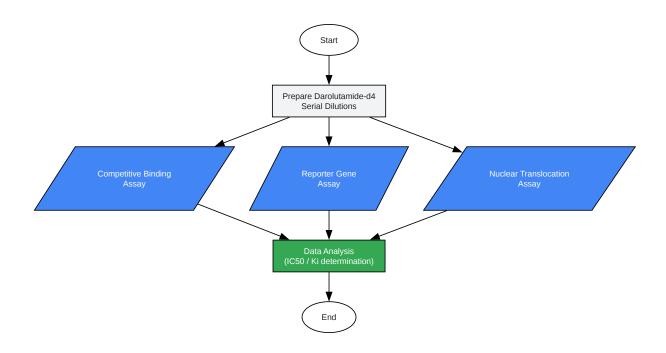




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Caption: Darolutamide inhibits AR signaling by competitively binding to the AR, preventing its nuclear translocation and subsequent gene transcription.

Experimental Workflow for In Vitro AR Antagonist Screening



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